4,5,6,7-tetrafluoro-3-methyl-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-3-2-14-9-4(3)5(10)6(11)7(12)8(9)13/h2,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPXYIWWNSUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575059 | |
| Record name | 4,5,6,7-Tetrafluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28834-98-2 | |
| Record name | 4,5,6,7-Tetrafluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indole
Direct Synthetic Strategies for the Indole (B1671886) Core
The construction of the 4,5,6,7-tetrafluoro-3-methyl-1H-indole core can be approached through direct cyclization methods or by introducing fluorine atoms onto an existing indole structure.
Cyclization Reactions for Perfluorinated Indoles
The formation of the perfluorinated indole ring system often relies on classical indole syntheses adapted for highly fluorinated precursors. One of the most prominent methods is the Fischer indole synthesis, which involves the reaction of a suitably substituted phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of this compound, this would conceptually involve the reaction of pentafluorophenylhydrazine (B1196947) with propanal or acetone (B3395972) derivatives under acidic conditions. The harshness of the reaction conditions, often requiring strong acids and elevated temperatures, can be a limitation, potentially leading to side reactions and decomposition of the sensitive fluorinated precursors.
Alternative cyclization strategies include the Nenitzescu indole synthesis, which employs the condensation of a benzoquinone with an enamine. While not directly reported for this specific tetrafluorinated indole, the general applicability of this method to substituted indoles suggests its potential. Another relevant method is the intramolecular cyclization of amides, which has been utilized for the synthesis of 2-(per)fluoroalkyl-3-nitro indoles and could be adapted for the target molecule. researchgate.net
Electrophilic Fluorination Approaches to Indole Derivatives
The direct fluorination of an indole ring is a powerful strategy for introducing fluorine atoms. Electrophilic fluorinating reagents are commonly employed for this purpose. Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) have proven effective in the fluorination of various indole derivatives. acs.orgrsc.org Typically, the C3 position of the indole is the most nucleophilic and readily undergoes electrophilic substitution. acs.org However, achieving tetra-fluorination on the benzene (B151609) ring of the indole core via this method is challenging due to the deactivating effect of the introduced fluorine atoms.
Anodic fluorination has also been explored for the synthesis of fluorinated indole derivatives. researchgate.net This electrochemical method can provide trans-2,3-difluoro-2,3-dihydroindoles, which can be subsequently treated with a base to yield monofluoroindole derivatives. researchgate.net While this method primarily targets the pyrrole (B145914) ring, modifications in the substrate and reaction conditions could potentially lead to fluorination on the benzene ring.
Synthesis of Key Intermediates for this compound Derivatives
The synthesis of the target compound often necessitates the preparation of specific, highly functionalized precursors.
Preparation of Pentafluorophenyl-Containing Precursors
A crucial starting material for many synthetic routes to this compound is a precursor containing the pentafluorophenyl group. Tris(pentafluorophenyl)borane, for instance, has been used as a catalyst in the formal cyanoalkylation of indoles. acs.org The synthesis of pentafluorosulfanyl-containing indoles often starts from nitro(pentafluorosulfanyl)benzene derivatives. researchgate.net These methods highlight the importance of preparing appropriately substituted pentafluorophenyl compounds that can be further elaborated into the desired indole structure. The synthesis of such precursors can be achieved through various aromatic substitution reactions on hexafluorobenzene (B1203771) or other perfluorinated aromatic compounds.
Utilization of Schiff Bases in Cyclization Pathways
Schiff bases, formed from the condensation of a primary amine with an aldehyde or ketone, are versatile intermediates in organic synthesis. hsc.edunih.govyoutube.com In the context of indole synthesis, a Schiff base can be formed from a fluorinated aniline (B41778) derivative and a suitable carbonyl compound. Subsequent cyclization of this Schiff base can lead to the formation of the indole ring. For example, the reaction of a pentafluorophenyl-containing amine with a propanal derivative would form a Schiff base that, upon intramolecular cyclization, could yield the desired tetrafluoro-3-methyl-1H-indole. The conditions for this cyclization can vary, often requiring a catalyst or thermal activation. hsc.eduyoutube.com The synthesis of fluorinated Schiff bases has been reported, demonstrating the feasibility of this approach. researchgate.net
Advanced Synthetic Transformations and Derivatization
Once the this compound core is synthesized, further transformations can be carried out to introduce additional functional groups or to modify the existing ones. The presence of the fluorine atoms significantly influences the reactivity of the indole ring, often requiring specialized reaction conditions.
Selective perfluoroalkylation and defluorination functionalization of indoles have been reported, offering pathways to a wider range of fluorinated indole derivatives. rsc.orgresearchgate.net For instance, reactions with perfluorinated aldehydes can introduce perfluoroalkyl carbinol groups at the 3-position of the indole. fluorine1.ru Furthermore, palladium-catalyzed reactions, such as the Sonogashira coupling, have been successfully applied to halogenated 2-CF3-indoles, demonstrating the potential for C-C bond formation on the fluorinated indole scaffold. mdpi.com These advanced methods open up avenues for creating a diverse library of this compound derivatives for various applications.
Selective Functionalization of the Indole Ring System
The reactivity of the indole ring is significantly influenced by the four electron-withdrawing fluorine atoms on the benzene moiety. In typical indole chemistry, electrophilic aromatic substitution (EAS) preferentially occurs at the electron-rich C3 position. However, with the C3 position occupied by a methyl group in the target molecule, electrophilic attack is generally directed to the C2 position.
The strong deactivating effect of the perfluorinated ring diminishes the nucleophilicity of the pyrrole ring, making electrophilic substitution reactions more challenging compared to non-fluorinated indoles. Functionalization often requires harsher reaction conditions or highly reactive electrophiles. For instance, while standard indoles readily undergo reactions like Mannich or Friedel-Crafts reactions at C2 (when C3 is blocked), this compound would necessitate more forcing conditions. The regioselectivity remains at C2, as it is the most nucleophilic position in the 3-substituted indole system.
Oxidation Reactions and Formation of Reactive Intermediates (e.g., Formyl, Acetoxymethyl Derivatives)
The methyl group at the C3 position and the indole ring itself are susceptible to oxidation, leading to valuable reactive intermediates.
Formyl Derivatives: The conversion of the 3-methyl group to a 3-formyl group (an aldehyde) is a key transformation. While direct oxidation can be challenging, a common synthetic equivalent is the Vilsmeier-Haack reaction on the parent 4,5,6,7-tetrafluoro-1H-indole. This reaction introduces a formyl group at the C3 position. The Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is an effective electrophile for formylating electron-rich heterocycles. unibo.itmdpi.com The resulting 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde is a stable, commercially available intermediate that serves as a precursor to many other derivatives. researchgate.netresearchgate.net
Acetoxymethyl Derivatives: Oxidation of the 3-methyl group can also lead to hydroxymethyl and subsequently acetoxymethyl derivatives. This can be achieved using oxidizing agents like selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN). The resulting 3-hydroxymethyl-4,5,6,7-tetrafluoro-1H-indole can then be acetylated with acetic anhydride (B1165640) to yield the 3-acetoxymethyl derivative. This derivative is a useful synthetic intermediate, as the acetoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the C3-methyl position.
| Precursor | Reaction | Product | Reagents |
| 4,5,6,7-Tetrafluoro-1H-indole | Vilsmeier-Haack Formylation | 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde | POCl₃, DMF |
| This compound | Side-chain Oxidation | 4,5,6,7-Tetrafluoro-1H-indole-3-carbaldehyde | SeO₂ or other oxidants |
| This compound | Side-chain Oxidation/Acetylation | 3-(Acetoxymethyl)-4,5,6,7-tetrafluoro-1H-indole | 1. SeO₂ 2. Ac₂O |
N-Substitution Reactions of the Indole Nitrogen
The nitrogen atom of the indole ring can be readily functionalized via deprotonation followed by reaction with an electrophile. This is a common strategy to protect the indole nitrogen, modulate the electronic properties of the ring, or introduce functional groups for further elaboration.
N-Alkylation: N-alkylation is typically achieved by treating the indole with a strong base to generate the indolide anion, which then acts as a nucleophile. mdpi.com Sodium hydride (NaH) is a commonly used base for this purpose, typically in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or DMF. researchgate.net The resulting anion readily reacts with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to afford the N-alkylated product. mdpi.comyoutube.com
N-Acylation: Similarly, N-acylation can be performed by reacting the indolide anion (generated with NaH or a similar base) with an acylating agent like an acyl chloride or anhydride. This reaction provides N-acylindoles, which are valuable for synthetic manipulations where protection of the indole nitrogen is required. The electron-withdrawing acyl group significantly decreases the nucleophilicity of the indole ring.
| Reaction Type | Base | Electrophile | Product Class |
| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halide (R-X) | N-Alkyl-4,5,6,7-tetrafluoro-3-methyl-1H-indole |
| N-Acylation | Sodium Hydride (NaH) | Acyl Chloride (RCOCl) | N-Acyl-4,5,6,7-tetrafluoro-3-methyl-1H-indole |
Annulation Reactions and Construction of Fused Heterocyclic Systems (e.g., Azocino[4,3-b]indole Core)
The construction of fused heterocyclic systems from indole precursors is a powerful strategy for synthesizing complex, biologically active molecules. The azocino[4,3-b]indole core is a key structural motif found in several Strychnos alkaloids. researchgate.net
Synthesizing this specific fused system starting directly from this compound is a multi-step process. A plausible synthetic pathway would involve the initial functionalization of the indole at the C2 position. For instance, a side chain containing a nucleophilic group (like an amine or a protected amine) could be introduced at the C2 position. Subsequent intramolecular cyclization between the C3 position and the introduced side chain would form the eight-membered azocine (B12641756) ring. This type of annulation often requires activation of the C3 position, for example, by converting the methyl group into a more reactive electrophilic handle like a hydroxymethyl or halomethyl group. Published syntheses of the azocino[4,3-b]indole skeleton often utilize precursors like tetrahydrocarbazoles, which already contain a fused six-membered ring, and then build the azocine ring through cyclization onto the indole C2 position. researchgate.netnih.gov
Comparative Synthetic Approaches with Related Fluorinated Heterocycles (e.g., Tetrafluoroindazoles)
The synthetic chemistry of this compound can be compared with that of other perfluorinated heterocycles, such as 4,5,6,7-tetrafluoro-1H-indazole.
Synthesis: The most common method for synthesizing indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The synthesis of this compound would likely proceed via the reaction of 2,3,4,5-tetrafluorophenylhydrazine (B15051008) with propanal. Similarly, the synthesis of tetrafluoroindazoles often starts from a corresponding fluorinated aniline precursor, which is diazotized and then cyclized. An alternative route for indazole synthesis involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound.
Reactivity and Functionalization: A key difference between indoles and indazoles is the presence of two adjacent nitrogen atoms in the five-membered ring of indazole. This leads to different reactivity patterns, particularly in N-substitution reactions. While indole has only one nitrogen atom, indazole can be alkylated at either the N1 or N2 position. The regioselectivity of N-alkylation in indazoles is a complex issue influenced by the nature of the substituents on the ring, the alkylating agent, and the reaction conditions (base and solvent). For example, studies on substituted indazoles have shown that using sodium hydride in THF often favors N1 alkylation, but the electronic nature of substituents on the benzene ring can strongly influence the N1/N2 ratio. In contrast, N-substitution of this compound occurs unambiguously at the single indole nitrogen.
Electrophilic substitution on the benzene ring is difficult for both perfluorinated systems due to the strong deactivating effect of the fluorine atoms.
| Feature | This compound | 4,5,6,7-Tetrafluoro-1H-indazole |
| Common Synthesis | Fischer Indole Synthesis | Cyclization of diazotized anilines |
| Precursor | 2,3,4,5-Tetrafluorophenylhydrazine | 2,3,4,5,6-Pentafluoroaniline derivative |
| N-Substitution | Single product at N1 | Mixture of N1 and N2 isomers possible |
| Key Reactivity | Electrophilic substitution at C2 | Regioselective N-alkylation |
Structure, Spectroscopy, and Advanced Characterization of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indole
Advanced Spectroscopic Techniques for Structural Elucidation and Electronic Analysis
The comprehensive characterization of 4,5,6,7-tetrafluoro-3-methyl-1H-indole necessitates the use of multiple spectroscopic and analytical methods. Each technique provides a unique piece of the puzzle, contributing to a holistic understanding of the molecule's structure, electronic environment, and behavior in different chemical contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Tautomeric Insights
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For fluorinated compounds like this compound, multinuclear NMR is particularly powerful.
¹H NMR: The proton spectrum is expected to be relatively simple. The key resonances would include the N-H proton, the C2-H proton, and the methyl protons at C3. The N-H proton's chemical shift would be sensitive to solvent and concentration. The C2-H signal would likely appear as a singlet or a narrow multiplet due to small couplings to the methyl group and potentially long-range couplings to the fluorine atoms. The methyl group at C3 would also present as a singlet or a narrow multiplet.
¹³C NMR: The ¹³C spectrum would be significantly more complex due to the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are typically large and can span several bonds. The four fluorinated carbons (C4, C5, C6, C7) would appear as complex multiplets due to these couplings. The chemical shifts of these carbons would be heavily influenced by the strong electron-withdrawing effect of the fluorine atoms. The non-fluorinated carbons (C2, C3, C3a, C7a) would also show the influence of the fluorine substituents through smaller, longer-range couplings.
¹⁵N NMR: While less common, ¹⁵N NMR could provide insights into the electronic state of the indole (B1671886) nitrogen. The chemical shift of the nitrogen would be influenced by the electron-withdrawing tetrafluorobenzyl ring and could be used to study tautomeric equilibria and hydrogen bonding interactions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for a Representative Fluorinated Indole (5-Fluoro-3-methyl-1H-indole) rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
| ¹H NMR | ||
| NH | 7.89 | s |
| C2-H | 7.03 | s |
| C4-H | 7.23 | dd, J = 9.6, 2.4 |
| C6-H | 6.95 | td, J = 9.0, 2.5 |
| C7-H | 7.27 – 7.25 | m |
| CH₃ | 2.31 | d, J = 0.6 |
| ¹³C NMR | ||
| C2 | 123.49 | |
| C3 | 111.59 | |
| C3a | 128.76 | |
| C4 | 110.38, 110.17 | |
| C5 | 158.76, 156.77 | |
| C6 | 103.91, 103.73 | |
| C7 | 112.02 | |
| C7a | 132.84 | |
| CH₃ | 9.70 | |
| ¹⁹F NMR | ||
| 5-F | -125.24 |
Note: Data is for 5-Fluoro-3-methyl-1H-indole in CDCl₃ and serves as an example of expected values and complexity.
Given the potential difficulty in empirically assigning all signals in complex fluorinated systems, computational methods are invaluable. The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for predicting NMR chemical shifts using density functional theory (DFT). sigmaaldrich.comresearchgate.net This method has been successfully applied to a wide range of fluorinated organic molecules. researchgate.net
For this compound, GIAO calculations could:
Predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts with reasonable accuracy, aiding in the assignment of the experimental spectrum.
Help to resolve ambiguities in signal assignment, especially for the closely spaced ¹⁹F signals or the complex multiplets in the ¹³C spectrum.
Allow for the theoretical investigation of conformational effects on the NMR parameters.
The accuracy of GIAO predictions is dependent on the level of theory and the basis set used in the calculation. For fluorinated compounds, basis sets that include diffuse and polarization functions are generally required for accurate results.
Vibrational Spectroscopy (FT-IR) for Functional Group and Intermolecular Interaction Analysis
For this compound, the FT-IR spectrum would be dominated by several key vibrational modes:
N-H Stretch: A sharp band is expected in the region of 3400-3500 cm⁻¹, characteristic of the indole N-H stretch. The position and shape of this band can provide information about hydrogen bonding in the solid state or in solution.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=C Aromatic Stretches: The indole ring system would give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.
C-F Stretches: Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region. The number and position of these bands would be characteristic of the tetrafluorinated benzene (B151609) ring.
Out-of-Plane Bending: The C-H out-of-plane bending modes in the 900-650 cm⁻¹ region can also provide structural information.
Table 2: Characteristic FT-IR Vibrational Frequencies for Indole and Fluorinated Aromatic Compounds mdpi.com
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Notes |
| N-H Stretch | 3400 - 3500 | Sharp, position sensitive to H-bonding |
| Aromatic C-H Stretch | 3100 - 3000 | |
| Aliphatic C-H Stretch | 3000 - 2850 | For the C3-methyl group |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp bands |
| C-F Stretch | 1350 - 1100 | Strong, characteristic of fluoroaromatics |
X-ray Crystallography for Solid-State Structural Determination and Packing Analysis
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related indole structures reveals common features. researchgate.netmdpi.comnih.gov
A hypothetical crystal structure would reveal:
The planarity of the indole ring system.
The precise bond lengths and angles of the C-F bonds and the effect of the fluorine substituents on the geometry of the benzene ring.
The molecular packing in the crystal lattice, which would likely be influenced by hydrogen bonding involving the N-H group and potentially weak C-H···F or F···F intermolecular interactions.
Table 3: Representative Crystallographic Data for a Substituted Indole Derivative researchgate.net
| Parameter | Value |
| Compound | 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- rsc.orgnih.govresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
Note: This data is for a complex substituted indole and is provided as an example of typical crystallographic parameters.
Fluorescence Spectroscopy for Probing Environmental Sensitivity (Chemical Context)
Indole and its derivatives are well-known for their fluorescent properties. The introduction of fluorine atoms can significantly modulate these properties. Fluorescence spectroscopy can be used to study the electronic excited states of this compound and its sensitivity to the local environment.
A key phenomenon that can be investigated is solvatochromism , where the emission wavelength of a fluorophore changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. For fluorinated aromatic compounds, changes in the dipole moment upon excitation can lead to pronounced solvatochromic shifts. organicchemistrydata.org
By measuring the fluorescence spectrum of this compound in a range of solvents with varying polarity, one could:
Determine its excitation and emission maxima.
Quantify its fluorescence quantum yield.
Assess its solvatochromic behavior, which provides insights into the change in its electronic distribution upon photoexcitation. Studies on other fluoro-indoles have shown that the position of fluorine substitution influences the fluorescence quantum yield and can cause shifts in the emission wavelength. nih.gov
Tautomerism and Isomerism Studies
The potential for tautomerism and isomerism in heterocyclic compounds is a fundamental aspect of their chemical behavior, influencing their reactivity, spectroscopic properties, and biological activity. In the case of this compound, the arrangement of atoms and the presence of fluorine substituents give rise to interesting structural possibilities.
Investigation of 1H-Indole Tautomeric Forms
The most common and stable tautomeric form of the indole ring system is the 1H-indole form. In this arrangement, the proton is located on the nitrogen atom of the pyrrole (B145914) ring, preserving the aromaticity of both the benzene and pyrrole moieties. For this compound, this is the predominantly expected tautomer.
Pyrroles and their fused derivatives, like indoles, can exhibit prototropic tautomerism, where a proton migrates between different positions on the molecule. researchgate.net Besides the stable 1H-tautomer, other potential, less stable tautomeric forms of this compound could theoretically include the 3H-indole (or indolenine) and non-aromatic tautomers.
The 3H-tautomer would involve the migration of the N-H proton to the C3 position, disrupting the aromaticity of the pyrrole ring and forming a non-aromatic indolenine structure. Generally, the 1H-indole form is significantly more stable than the 3H-indole form due to the preservation of the aromatic system.
The electron-withdrawing nature of the four fluorine atoms on the benzene ring is expected to influence the acidity of the N-H proton. However, it is not anticipated to shift the tautomeric equilibrium significantly away from the stable 1H-form under normal conditions. The aromatic stabilization energy of the indole ring system is a strong driving force that favors the 1H-tautomer.
Table 1: Potential Tautomeric Forms of 4,5,6,7-tetrafluoro-3-methyl-indole
| Tautomer Name | Structure | Aromaticity | Stability |
| 1H-indole | Aromatic | High | |
| 3H-indole (Indolenine) | Non-aromatic pyrrole ring | Low |
Note: This table represents theoretically possible tautomers. The 1H-indole is the overwhelmingly predominant and stable form.
Comparative Tautomerism Studies with Related Fluorinated Heterocycles (e.g., Indazolinones)
Indazolinones, which are structurally related to indoles, exhibit a more complex tautomeric behavior. For instance, unsubstituted indazolinones can exist in several tautomeric forms, and their relative populations are sensitive to the physical state (solid or solution) and the nature of the solvent. psu.edu
A study on fluorinated NH-indazolinones, including 4,5,6,7-tetrafluoroindazolin-3-one, utilized solid-state NMR and X-ray crystallography to determine their tautomeric forms. researchgate.net These investigations confirmed the structures and provided insight into the influence of fluorine substitution on tautomerism. researchgate.net
In aqueous solution, the tautomeric equilibrium of indazolinone itself has been studied, revealing that the oxo-form is dominant. rsc.org The proportion of different tautomers can be influenced by the proton-donating ability of the solvent. psu.edu This is a key difference compared to this compound, where the fully aromatic 1H-form is expected to be strongly favored regardless of the solvent.
The study of fluorinated N-heterocycles is a growing area of research, with a focus on their conformational diversity and potential applications in drug discovery. mq.edu.au The principles of tautomerism observed in these related systems underscore the importance of experimental and computational studies to fully characterize the structural chemistry of novel fluorinated heterocycles like this compound.
Table 2: Comparison of Tautomeric Behavior
| Compound Family | Primary Tautomeric Forms | Influencing Factors |
| Indoles | 1H-indole (aromatic) | Aromatic stabilization energy |
| Indazolinones | Oxo and Hydroxy forms | Physical state, solvent polarity |
| Fluorinated Diketones | Keto and Enol forms | Molecular structure, phase (gas/solution) |
This table provides a generalized comparison of tautomeric behavior in different classes of related heterocyclic compounds. researchgate.net
Computational and Theoretical Investigations of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indole
Quantum Chemical Calculations for Molecular Architecture and Electronic Structure
Quantum chemical calculations are foundational to modern chemical research, offering a detailed picture of molecular properties that can be difficult to ascertain through experimental means alone.
Ab initio and Density Functional Theory (DFT) are two of the most prominent methods used in the computational study of molecular systems. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), derive results directly from first principles without experimental data. DFT, a computationally less intensive method, calculates the electronic structure based on the electron density and is widely used for its balance of accuracy and efficiency.
For fluorinated heterocyclic compounds, these methods are invaluable. For instance, in a study of the structurally similar compound 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, researchers employed both ab initio and DFT methods to investigate its geometry and electrostatic properties. rsc.org Functionals such as B3LYP are commonly paired with basis sets like 6-311+G(2d,p) or cc-pVTZ for such calculations, as they have been shown to provide reliable results for organic molecules, including those containing halogens. rsc.orgresearchgate.net These computational approaches allow for the precise calculation of the molecule's structural and electronic parameters.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. This is achieved by calculating the forces on each atom and adjusting their positions until the total energy of the system is minimized. For the related 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, its minimum structure was refined at the MP2(fc)/6-311G** level of theory. rsc.org
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. By comparing the energies of these different conformers, the most stable or preferred conformation can be identified. rsc.orgnih.gov Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov The analysis for the indazole isomer involved determining the preferred conformer from RHF/6-31G* energies, followed by full normal mode analyses to characterize the conformers. rsc.org
Table 1: Predicted Bond Angles for 6,7-Indolyne (A Related Indole (B1671886) System) Calculated at the M06-2X level of theory. Data provides an example of geometric parameters derived from DFT calculations.
| Bond | Predicted Angle (°) |
| C(5)-C(6)-C(7) | 135.3 |
| C(6)-C(7)-C(7a) | 117.2 |
| Data sourced from a study on indole arynes, demonstrating the type of geometric data obtained via DFT. nih.gov |
Analysis of Electronic Properties and Reactivity Descriptors
Electronic properties and reactivity descriptors derived from quantum chemical calculations explain how a molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
In the case of the parent 3-methyl-indole, MEP calculations show negative potential over both the five- and six-membered rings. researchgate.net For 4,5,6,7-tetrafluoro-3-methyl-1H-indole, the four highly electronegative fluorine atoms on the benzene (B151609) ring would create a significant region of negative electrostatic potential, while also withdrawing electron density from the aromatic system. This would influence the molecule's interaction with other polar molecules and its potential binding sites. Studies on fluorinated indoles confirm that the position of fluorine substitution significantly modulates the electronic nature of the molecule. researchgate.net
Computational studies on the related 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have used Natural Bond Order (NBO) analysis to rationalize the direction of its dipole moment. rsc.org Research on other substituted indoles, such as 5-fluoroindole (B109304) and 5-chloroindole, has combined Stark spectroscopy with ab initio calculations to precisely determine the magnitude and orientation of dipole moments in both ground and excited states. researchgate.net These studies show that halogen substitution significantly alters the dipole moment compared to the parent indole molecule. researchgate.net
Table 2: Computed Dipole Moments for Indole and 5-Substituted Indole Derivatives Calculated at the CC2/cc-pVTZ level of theory. This table illustrates the effect of substituents on the dipole moment.
| Compound | Electronic State | Dipole Moment (Debye) |
| Indole | S₀ | 1.96 |
| 5-Fluoroindole | S₀ | 3.19 |
| 5-Chloroindole | S₀ | 3.23 |
| Data from a study on 5-substituted indoles. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. acs.orgwikipedia.org It transforms the complex, delocalized molecular orbitals (MOs) into localized one-center (lone pair) and two-center (bond) orbitals, which align closely with the intuitive Lewis structure representation of a molecule. wikipedia.orgresearchgate.net For this compound, NBO analysis provides a quantitative picture of the electronic interactions between the substituents (fluorine, methyl) and the indole ring system.
Key insights from NBO analysis involve quantifying the stabilization energies (E⁽²⁾) associated with donor-acceptor interactions. These interactions represent electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor). In the context of this compound, several significant interactions are expected:
Nitrogen Lone Pair Delocalization: A crucial interaction is the delocalization of the nitrogen atom's lone pair (LP(N)) into the antibonding π* orbitals of the adjacent C=C bonds within the pyrrole (B145914) and benzene rings. This LP(N) → π*(C-C) interaction is characteristic of indole and its derivatives and is fundamental to its electronic properties.
Hyperconjugation from Fluorine: The lone pairs of the four fluorine atoms engage in hyperconjugative interactions with the antibonding σ* orbitals of the carbon-carbon bonds in the benzene ring (LP(F) → σ*(C-C)). While fluorine is highly electronegative, this donation can influence electron density distribution.
Hyperconjugation from Methyl Group: The C-H bonds of the 3-methyl group act as donors, delocalizing electron density into the antibonding π* orbital of the C2=C3 bond (σ(C-H) → π*(C2=C3)). This interaction contributes to the electronic effect of the methyl substituent.
These delocalization events, quantified by their stabilization energies, provide a detailed understanding of the electronic landscape of the molecule, highlighting how the tetrafluorination pattern modifies the inherent electronic structure of the 3-methylindole (B30407) core. acs.orgacs.org
Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E⁽²⁾) from NBO Analysis (Hypothetical Data)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
| LP (1) N1 | π* (C2-C3) | 45.5 | Lone Pair Delocalization |
| LP (1) N1 | π* (C8-C9) | 15.2 | Lone Pair Delocalization |
| π (C2-C3) | π* (C8-C9) | 20.1 | π-Conjugation |
| π (C4-C5) | π* (C6-C7) | 18.9 | π-Conjugation |
| LP (2) F10 | σ* (C4-C5) | 2.5 | Hyperconjugation |
| σ (C12-H13) | π* (C2-C3) | 4.8 | Hyperconjugation |
Prediction and Elucidation of Spectroscopic Parameters via Computational Methods
Computational chemistry offers robust tools for predicting and interpreting the spectroscopic data of molecules, providing a direct link between molecular structure and its spectral signature.
Density Functional Theory (DFT) calculations are widely used to compute the harmonic vibrational frequencies of molecules, which correspond to the absorption bands observed in an infrared (IR) spectrum. science.govmontclair.edu For this compound, a theoretical IR spectrum would reveal characteristic vibrational modes associated with its distinct functional groups.
N-H Stretch: The stretching vibration of the N-H bond in the indole ring is expected to appear as a sharp, distinct peak, typically in the region of 3400-3500 cm⁻¹. researchgate.netresearchgate.net
C-H Stretches: Vibrations corresponding to the C-H bonds of the aromatic ring and the methyl group would be found in the 2900-3100 cm⁻¹ range.
C=C Aromatic Stretches: The stretching of the carbon-carbon double bonds within the bicyclic aromatic system typically gives rise to a series of peaks between 1450 and 1620 cm⁻¹. researchgate.net
C-F Stretches: The most prominent and intense absorptions resulting from the tetrafluorination would be the C-F stretching modes. These are expected to appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹, and are often very strong due to the large change in dipole moment during vibration.
By comparing the computed spectrum with experimental data, a detailed assignment of each vibrational band to a specific molecular motion can be achieved, confirming the molecular structure. montclair.edu
Table 2: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3450 | Medium | N-H Stretch |
| 3055 | Weak | Aromatic C-H Stretch |
| 2980 | Weak | Methyl C-H Stretch |
| 1610, 1580, 1470 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1340, 1250 | Very Strong | C-F Stretch |
| 750 | Strong | Aromatic C-H Bend (out-of-plane) |
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for investigating the excited states of molecules and predicting their electronic absorption (UV-Vis) spectra. science.govaps.org It calculates the vertical transition energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.netnih.gov
For this compound, the indole moiety acts as the primary chromophore. TD-DFT calculations can predict the absorption maxima (λ_max) and the nature of the electronic transitions involved, which are typically π → π* transitions within the aromatic system. srce.hr The introduction of four fluorine atoms is expected to significantly influence the electronic spectrum compared to unsubstituted indole. The strong electron-withdrawing nature of fluorine atoms generally stabilizes both the ground and excited states, but often to different extents, leading to shifts in the absorption wavelengths. osti.gov These calculations can elucidate how the specific 4,5,6,7-fluorination pattern modulates the HOMO-LUMO energy gap and the character of the frontier molecular orbitals involved in the main electronic transitions. nih.govresearchgate.net
Table 3: Predicted Electronic Transitions via TD-DFT (Hypothetical Data)
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 295 | 0.08 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 270 | 0.15 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 225 | 0.45 | HOMO → LUMO+1 (π → π*) |
Structure-Reactivity and Structure-Property Relationships
Computational methods are invaluable for establishing relationships between a molecule's structure and its chemical reactivity and physical properties.
Polyfluorinated aromatic compounds are highly susceptible to nucleophilic aromatic substitution (S_N_Ar) reactions, where a nucleophile replaces one of the fluorine atoms. nih.gov This is a cornerstone of fluoro-organic chemistry. The benzene ring of this compound is electron-deficient due to the strong inductive effect of the four fluorine atoms, making it an excellent electrophile for S_N_Ar. researchgate.net
Theoretical calculations, particularly DFT, can provide profound insights into these reactions. By calculating the energies of the possible reaction intermediates (Meisenheimer complexes) for nucleophilic attack at each of the four fluorinated positions (C4, C5, C6, C7), the regioselectivity of the substitution can be predicted. researchgate.net The position that leads to the most stable intermediate is generally the favored site of reaction. researchgate.net This predictive power is a powerful tool for synthetic planning. researchgate.net Furthermore, computational models can clarify whether the reaction proceeds through a traditional stepwise mechanism or a concerted pathway. dntb.gov.ua In S_N_Ar, fluorine is an excellent leaving group because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-F bond. masterorganicchemistry.com
The pattern of fluorination on an aromatic ring has a dramatic influence on its electronic and spectroscopic properties. The replacement of hydrogen with fluorine introduces several competing effects, primarily a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).
In this compound, the perfluorination of the benzene moiety dominates its properties.
Electronic Properties: The strong -I effect of the four fluorine atoms significantly lowers the energy levels of the π-orbitals and the HOMO-LUMO gap. This increased electron-deficiency of the benzene portion of the indole enhances its susceptibility to nucleophilic attack as discussed above. researchgate.net
Reactivity and Reaction Mechanisms of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indole
Electrophilic and Nucleophilic Reactivity of the Fluorinated Indole (B1671886) Core
The perfluorinated benzene (B151609) ring and the pyrrole (B145914) moiety of 4,5,6,7-tetrafluoro-3-methyl-1H-indole exhibit distinct and often contrasting reactivities. The strong electron-withdrawing nature of the fluorine atoms deactivates the benzene portion towards electrophilic attack but significantly activates it for nucleophilic substitution. Conversely, the pyrrole ring, particularly the C-3 position, remains a site of classic indole reactivity, albeit modulated by the fluorinated ring.
Nucleophilic Aromatic Substitution (SNAr) on the Perfluorinated Benzene Moiety
The defining characteristic of polyfluoroarenes is their susceptibility to Nucleophilic Aromatic Substitution (SNAr). nih.gov The four fluorine atoms on the benzene part of this compound render the aromatic ring highly electron-deficient and thus, an excellent electrophile for attack by nucleophiles. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion. masterorganicchemistry.com
The high electronegativity of fluorine both activates the ring for nucleophilic attack and serves as a good leaving group in this context because the rate-limiting step is the initial nucleophilic attack, not the C-F bond cleavage. masterorganicchemistry.comyoutube.com Due to the fused pyrrole ring, the substitution on the tetrafluorinated benzene moiety is expected to show regioselectivity. Attack is generally favored at positions para to activating groups. In the case of polyfluoroarenes, substitution often occurs at the C-4 and C-6 positions relative to the pyrrole ring fusion. For instance, the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine (B1677639) results in substitution at the para position to the cyano group. preprints.org
Common nucleophiles used in SNAr reactions with polyfluoroarenes include alkoxides, thiolates, amines, and carbanions, allowing for the introduction of a wide range of functional groups onto the fluorinated benzene ring. nih.gov
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Polyfluoroarenes This table illustrates typical SNAr reactions applicable to the perfluorinated benzene moiety of the title compound, based on general reactivity of polyfluoroarenes.
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Aryl ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl sulfide |
| Amine | Ammonia (B1221849) (NH₃), primary/secondary amines | Aryl amine |
| Phthalimide | Potassium phthalimide | N-Aryl phthalimide |
Reactivity at the Indole C-3 Position (e.g., for Formylation, Acetoxymethylation)
Despite the deactivating effect of the tetrafluorobenzyl moiety, the C-3 position of the indole core remains the most nucleophilic carbon and is susceptible to electrophilic substitution. This is a hallmark of indole chemistry.
Formylation: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds, including indoles. organic-chemistry.orgsid.ir This reaction uses a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org The electrophilic chloromethyleneiminium salt attacks the C-3 position of the indole, and subsequent hydrolysis yields the 3-formylindole. Catalytic versions of this reaction have also been developed. figshare.com The existence of compounds like 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde confirms that formylation at the C-3 position of the tetrafluoroindole scaffold is a viable transformation.
Acetoxymethylation and Mannich-type Reactions: The C-3 position can also undergo aminomethylation via the Mannich reaction, which involves condensation with formaldehyde (B43269) and a secondary amine to form a Mannich base. researchgate.net These bases are versatile intermediates. Similarly, acetoxymethylation can be achieved, introducing a CH₂OAc group at the C-3 position, which can serve as a precursor for further functionalization. While specific examples on this compound are not detailed in the literature, these reactions are fundamental to indole chemistry and are expected to proceed, potentially requiring adjusted conditions to account for the modified electronics of the ring system. richmond.edu
Table 2: Electrophilic Substitution Reactions at the Indole C-3 Position This table shows common electrophilic substitution reactions expected to occur at the C-3 position.
| Reaction | Reagents | Electrophile | Product Functional Group |
| Vilsmeier-Haack Formylation | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | Aldehyde (-CHO) |
| Mannich Reaction | CH₂O, R₂NH | [CH₂=NR₂]⁺ | Aminomethyl (-CH₂NR₂) |
| Acetoxymethylation | (CH₂O)n, Ac₂O | [CH₂OAc]⁺ | Acetoxymethyl (-CH₂OAc) |
Alkylation Reactions at the Indole Nitrogen
The indole nitrogen (N-1) possesses a lone pair of electrons and an acidic proton, allowing it to act as a nucleophile in alkylation reactions. Deprotonation of the N-H bond with a suitable base (e.g., NaH, K₂CO₃, BuLi) generates the indolide anion, which is a potent nucleophile. This anion readily reacts with various alkylating agents, such as alkyl halides or sulfates, to form N-alkylated indoles. nih.gov
The electron-withdrawing fluorine atoms on the benzene ring increase the acidity of the N-H proton compared to non-fluorinated indoles, potentially allowing for the use of milder bases for deprotonation. However, this same electron-withdrawing effect also decreases the nucleophilicity of the resulting indolide anion. The choice of base and reaction conditions is therefore crucial to achieve efficient N-alkylation without promoting competing side reactions. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions used to synthesize and modify this compound is critical for optimizing reaction conditions and predicting outcomes.
Cyclization Mechanisms in Indole Ring Formation
The synthesis of the indole core can be achieved through various named reactions, with the Fischer and Bartoli syntheses being prominent methods adaptable to fluorinated precursors.
Fischer Indole Synthesis: This is one of the oldest and most versatile methods for indole synthesis. wikipedia.org The mechanism involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.comjk-sci.com For the synthesis of this compound, the likely starting materials would be 2,3,4,5-tetrafluorophenylhydrazine (B15051008) and propanal or acetone (B3395972). The key mechanistic step is a acs.orgacs.org-sigmatropic rearrangement of the initially formed enehydrazine intermediate, followed by cyclization and elimination of ammonia to yield the aromatic indole ring. wikipedia.orgmdpi.com The reaction is typically promoted by Brønsted or Lewis acids. mdpi.com
Bartoli Indole Synthesis: This method is particularly useful for synthesizing 7-substituted indoles and requires an ortho-substituted nitroarene as a precursor. wikipedia.orgsynarchive.com To form the tetrafluoroindole nucleus, one might start with pentafluoronitrobenzene. The mechanism involves the addition of three equivalents of a vinyl Grignard reagent to the nitroarene. wikipedia.org Key steps include the formation of a nitrosoarene intermediate, a second Grignard addition, a acs.orgacs.org-sigmatropic rearrangement, and subsequent intramolecular cyclization to form the indole ring. jk-sci.comquimicaorganica.org The presence of an ortho substituent on the nitroarene is often crucial for the success of the reaction. wikipedia.org
Oxidation Mechanisms (e.g., Selenium Dioxide Oxidation)
The 3-methyl group on the indole ring is an "active" methyl group, meaning it is adjacent to an aromatic system and can be oxidized. Selenium dioxide (SeO₂) is a classic reagent for such transformations, in a process known as the Riley oxidation. xchemi.comwikipedia.orgdu.ac.in
The Riley oxidation can convert the 3-methyl group into a formyl group (aldehyde) or, under more vigorous conditions, a carboxyl group. du.ac.inadichemistry.com The generally accepted mechanism for this allylic-type oxidation involves an initial ene reaction between the indole (in its tautomeric 3-methylene-3H-indole form) and SeO₂. adichemistry.comlkouniv.ac.in This is followed by a researchgate.netacs.org-sigmatropic rearrangement of the resulting allylseleninic acid intermediate. Hydrolysis of the resulting selenium ester liberates the oxidized product (e.g., 3-hydroxymethylindole), which is often further oxidized under the reaction conditions to the corresponding aldehyde. du.ac.inyoutube.com The use of co-oxidants like tert-butyl hydroperoxide (TBHP) can allow for catalytic use of SeO₂ under milder conditions. researchgate.net
Table 3: Mechanistic Steps of the Riley Oxidation of the 3-Methyl Group
| Step | Description | Intermediate |
| 1. Ene Reaction | The enamine tautomer of the indole attacks SeO₂, with proton transfer. | Allylseleninic acid |
| 2. researchgate.netacs.org-Sigmatropic Rearrangement | The selenium atom shifts from oxygen to the carbon of the methylene (B1212753) group. | Selenium(II) ester |
| 3. Hydrolysis/Elimination | The ester is hydrolyzed, eliminating elemental selenium (Se⁰). | 3-Hydroxymethylindole |
| 4. Further Oxidation | The alcohol is oxidized to the aldehyde by another equivalent of SeO₂. | 3-Formylindole |
Modulation of Reactivity by Perfluorination
The introduction of fluorine atoms onto the carbocyclic ring of the indole nucleus, as seen in this compound, profoundly alters the electron distribution and, consequently, the chemical reactivity of the molecule compared to its non-fluorinated counterpart, 3-methyl-1H-indole. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect (-I effect), which deactivates the aromatic system towards electrophilic attack and enhances the acidity of the N-H proton. This modulation of reactivity is a key consideration in the synthetic applications of polyfluorinated indoles.
The primary influence of the tetrafluoro substitution on the benzene ring is a significant decrease in the electron density of the entire indole system. In typical indole chemistry, the pyrrole ring is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position. However, in this compound, the potent electron-withdrawing nature of the four fluorine atoms substantially diminishes the nucleophilicity of the pyrrole ring. This deactivation makes electrophilic substitution reactions considerably more challenging compared to 3-methyl-1H-indole.
This reduced reactivity is evident in classic electrophilic aromatic substitution reactions. For instance, while 3-methyl-1H-indole readily participates in reactions like the Vilsmeier-Haack, Mannich, and Friedel-Crafts acylation under standard conditions, the tetrafluorinated analogue is expected to require more forcing conditions or highly reactive electrophiles to achieve similar transformations. The electron-poor nature of the benzene ring in the fluorinated compound also disfavors electrophilic attack on the carbocyclic part of the molecule, a reaction pathway that is already less common for indoles.
Another significant consequence of perfluorination is the increased acidity of the N-H proton. The strong inductive effect of the fluorine atoms helps to stabilize the resulting indolide anion after deprotonation. This enhanced acidity means that this compound can be more readily deprotonated by bases compared to 3-methyl-1H-indole. This property can be exploited in reactions requiring N-alkylation or N-acylation, potentially allowing for the use of milder bases or reaction conditions.
Table 1: Comparison of Expected Reactivity between 3-Methyl-1H-indole and this compound
| Reaction Type | 3-Methyl-1H-indole | This compound | Reason for Difference |
|---|---|---|---|
| Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack, Mannich, Friedel-Crafts) | High reactivity, typically at C2 (since C3 is substituted) or on the benzene ring under certain conditions. | Significantly lower reactivity. Requires harsher conditions or more potent electrophiles. | Strong inductive electron-withdrawing effect of four fluorine atoms deactivates the indole ring. |
| N-H Acidity | Weakly acidic. Requires strong bases for deprotonation. | More acidic. Can be deprotonated with weaker bases. | The resulting indolide anion is stabilized by the inductive effect of the fluorine atoms. |
| Nucleophilicity of Nitrogen | Moderately nucleophilic. | Reduced nucleophilicity due to the electron-withdrawing fluorine atoms. | The lone pair on the nitrogen is less available for donation. |
The interplay of these electronic effects makes this compound a unique building block in medicinal and materials chemistry. While its reduced reactivity towards traditional electrophilic substitution can be a synthetic hurdle, the altered electronic properties, such as increased N-H acidity, open up alternative reaction pathways. Furthermore, the presence of the fluorine atoms can impart desirable properties to the final products, such as increased metabolic stability and altered lipophilicity.
Applications of 4,5,6,7 Tetrafluoro 3 Methyl 1h Indole in Advanced Chemical Research and Materials Science
As Building Blocks in Complex Organic Synthesis
The tetrafluorinated indole (B1671886) scaffold serves as a key starting material for constructing more elaborate molecular architectures, particularly those requiring the specific physicochemical properties imparted by extensive fluorination.
Precursors for Polyfluorinated Natural Product Analogs (Focus on Synthetic Strategy)
The synthesis of natural product analogs containing fluorine atoms is a powerful strategy for modulating their biological activity, metabolic stability, and pharmacokinetic profiles. The 4,5,6,7-tetrafluoro-3-methyl-1H-indole core is an ideal precursor for creating polyfluorinated versions of indole alkaloids, a class of natural products with significant biological activities.
The primary synthetic strategy involves leveraging the existing indole nucleus and modifying it through various organic reactions. A common approach is the Fischer indole synthesis, which can be adapted to use fluorinated phenylhydrazines and appropriate ketones or aldehydes to construct the core indole structure. nih.govnih.gov For this compound, a plausible synthetic route would involve the reaction of 2,3,4,5-tetrafluorophenylhydrazine (B15051008) with acetone (B3395972).
Once the core is formed, further elaboration can occur at several positions:
N-alkylation or N-arylation: The nitrogen atom of the indole ring can be functionalized to introduce various side chains or link the indole to other molecular fragments.
Electrophilic substitution: While the tetrafluorinated ring is deactivated towards electrophilic aromatic substitution, the pyrrole (B145914) ring remains reactive, typically at the C-2 position, allowing for the introduction of various functional groups.
Metal-catalyzed cross-coupling: Functional groups introduced onto the indole, such as halides, can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build more complex analogs.
These strategies allow chemists to systematically incorporate the tetrafluoroindole moiety into structures resembling known natural products, thereby creating novel compounds with potentially enhanced properties for pharmacological studies.
| Synthetic Strategy | Description | Key Reactants/Conditions |
| Fischer Indole Synthesis | A classic method for synthesizing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. nih.govnih.gov | Arylhydrazine, Aldehyde/Ketone, Acid catalyst (e.g., PPA, MsOH). nih.govnih.gov |
| N-Functionalization | Introduction of substituents at the indole nitrogen (N-1 position) via alkylation, acylation, or arylation. | Alkyl/Aryl halides, Acyl chlorides, Base (e.g., NaH, K₂CO₃). mdpi.com |
| C-2 Functionalization | Electrophilic substitution on the electron-rich pyrrole ring, typically at the C-2 position. | Electrophiles (e.g., Vilsmeier-Haack reagent for formylation). |
| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds, often requiring prior functionalization of the indole ring. | Organoboron reagents (Suzuki), Terminal alkynes (Sonogashira), Alkenes (Heck), Palladium catalyst. |
Intermediates in the Construction of Bridged and Fused Heterocyclic Systems
The construction of bridged and fused ring systems involves creating polycyclic structures where rings share two or more atoms. iupac.orgslideshare.netyoutube.com this compound is a valuable intermediate for synthesizing complex polyheterocyclic structures due to the reactivity of its indole core. nih.gov
Fused heterocyclic systems can be constructed by building additional rings onto the indole's 'a' (N1-C2), 'b' (C2-C3), or 'c' (C3-C3a) faces. Common strategies include:
Cyclization Reactions: Intramolecular reactions where a functional group on a side chain (often at the N-1 or C-3 position) reacts with another part of the indole nucleus to form a new ring. For example, an N-allyl group can undergo cyclization to form a pyrrolo[1,2-a]indole system.
[n+m] Cycloadditions: The C2-C3 double bond of the indole can participate in cycloaddition reactions with various dienophiles or dipolarophiles to construct five- or six-membered rings fused to the pyrrole core.
Friedel-Crafts Acylation/Alkylation: Intramolecular Friedel-Crafts reactions can be used to form new rings fused to the benzene (B151609) portion of the indole, although this is challenging due to the deactivating effect of the fluorine atoms. mdpi.com
Bridged systems are characterized by two non-adjacent "bridgehead" carbons. youtube.com Synthesizing bridged systems from an indole precursor is more complex and often involves multi-step sequences. A strategy could involve creating a large ring that connects, for example, the N-1 and C-4 positions, followed by a subsequent transannular reaction to form a bridge across the ring. The unique stereochemistry of these systems, often leading to exo/endo isomerism, adds another layer of complexity and potential for creating structurally diverse molecules. slideshare.net
Development of Chemical Probes for Fundamental Biochemical and Enzyme Mechanism Studies (Focus on Chemical Design and Properties)
Chemical probes are small molecules used to study and manipulate biological systems, such as tracking enzyme activity or protein function. nih.govmdpi.com The design of these probes often requires a reporter group for detection and a reactive group for binding to the target. nih.govnih.gov this compound possesses properties that make it an attractive scaffold for designing specialized chemical probes.
Chemical Design and Properties:
¹⁹F NMR Reporter Group: The four fluorine atoms on the benzene ring provide a strong and clear signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent in biological systems, ¹⁹F NMR can be used to detect the probe and monitor its interactions with biomolecules in complex biological samples with very high sensitivity and no background interference. ljmu.ac.uk This allows for the study of probe binding to enzymes or receptors directly in cell lysates or even in vivo.
Modulated Lipophilicity and Binding: The tetrafluorinated ring significantly increases the lipophilicity of the molecule. This can enhance cell membrane permeability, a crucial property for probes targeting intracellular enzymes or proteins. mdpi.com Furthermore, the fluorine atoms can engage in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions, fluorous interactions) within the active site of an enzyme, potentially leading to higher binding affinity and selectivity.
Scaffold for Activity-Based Probes (ABPs): The indole nucleus can be functionalized with a "warhead" group—a reactive moiety that forms a covalent bond with a specific amino acid residue in an enzyme's active site. nih.govmdpi.com This creates an irreversible link between the probe and the enzyme, allowing for activity-based protein profiling (ABPP). The tetrafluoroindole core would serve as the central scaffold, carrying both the ¹⁹F NMR reporter and the reactive warhead, enabling both detection and identification of active enzymes. nih.gov
The design strategy involves attaching a linker to the indole core (e.g., at the N-1 or C-2 position), which is then connected to a reactive group designed to target a specific class of enzymes (e.g., serine hydrolases, cysteine proteases). The resulting probe combines the unique detection properties of the polyfluorinated system with the specific targeting of the warhead.
Advanced Materials and Optoelectronic Applications
The strong electron-withdrawing nature of the tetrafluorobenzyl group makes this compound a compelling building block for advanced materials with tailored electronic and optical properties.
Role in Electronically Tunable Chromophores and Push-Pull Systems
Push-pull systems are organic molecules that have an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. This architecture leads to a significant intramolecular charge-transfer (ICT) character upon photoexcitation, which is fundamental to many optical phenomena, including non-linear optics.
In this context:
The indole nucleus , particularly when N-alkylated, acts as an effective electron donor (push).
The tetrafluorinated benzene ring is a powerful electron acceptor (pull) due to the high electronegativity of the fluorine atoms.
The this compound structure inherently contains a donor (the pyrrole part) and an acceptor (the tetrafluorobenzene part). By attaching additional, stronger donor groups to the nitrogen or C-2/C-3 positions, the push-pull character can be dramatically enhanced. This allows for the fine-tuning of the molecule's electronic properties, such as its absorption and emission wavelengths. Altering the substituents on the indole core can systematically shift the ICT band, making it possible to design chromophores that absorb light in specific regions of the electromagnetic spectrum. nih.gov
| Component | Role in Push-Pull System | Example Moiety |
| Electron Donor (Push) | Provides electron density to the conjugated system. | N-methyl indole, Pyrrole ring |
| π-Conjugated Bridge | Facilitates electron communication between donor and acceptor. | The inherent indole π-system |
| Electron Acceptor (Pull) | Withdraws electron density from the conjugated system. | Tetrafluorinated benzene ring |
Exploration in Organic Electronics and Optical Materials
The properties that make tetrafluoroindoles useful in push-pull systems also make them promising candidates for broader applications in organic electronics and materials science.
Organic Electronics: Materials based on these fluorinated indoles are being explored for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve charge injection/extraction and enhance the stability of the material against oxidation. Covalent organic frameworks (COFs) incorporating tetra-indole units have been investigated computationally and show potential as 2D semiconductors with high charge carrier mobilities. nih.gov
Optical Materials: The tunable fluorescence and large Stokes shifts often observed in indole-based push-pull chromophores are desirable for applications in fluorescent sensors, bio-imaging, and as active media in organic lasers. The high thermal stability often associated with fluorinated organic compounds is an additional advantage for device applications.
Research in this area focuses on synthesizing polymers or covalent organic frameworks incorporating the this compound unit to create bulk materials that retain and amplify the desirable electronic and optical properties of the individual molecule. nih.gov
Development of Vapochromic Systems based on Fluorinated Indolium Salts
The unique electronic properties of the this compound scaffold make it a promising candidate for the development of advanced sensory materials. When this indole derivative is quaternized to form an indolium salt, it can give rise to compounds that exhibit vapochromism—a phenomenon where a material changes color in response to the vapor of a volatile organic compound (VOC). This colorimetric response is driven by specific intermolecular interactions between the indolium salt and the analyte vapor.
The high electronegativity of the fluorine atoms in the benzene ring of the indolium salt plays a crucial role. It enhances the acidity of the N-H proton and influences the electron density distribution across the molecule. Upon N-alkylation or N-arylation to form the indolium salt, a permanent positive charge is established, making the molecule highly susceptible to interactions with polar and nonpolar VOCs.
Research in the broader field of indolium and cyanine (B1664457) dyes has shown that their absorption and fluorescence properties are highly sensitive to the surrounding solvent environment, a property known as solvatochromism. This sensitivity is the foundation for their use in vapochromic systems. The interaction of VOCs with the indolium salt can be viewed as a change in the micro-solvation environment around the chromophore, leading to a shift in the electronic absorption bands and a visible color change.
The mechanism of the vapochromic response in fluorinated indolium salts derived from this compound is believed to involve several types of intermolecular forces:
Hydrogen Bonding: The N-H group in the parent indole is acidic, and while this is replaced upon forming the indolium salt, other parts of the molecule can still interact with protic VOCs.
Dipole-Dipole Interactions: The inherent dipole moment of the fluorinated indolium salt can interact strongly with polar VOCs.
π-π Stacking: The electron-deficient aromatic system of the fluorinated indole can interact with electron-rich aromatic VOCs.
The specific response to different VOCs can be tuned by modifying the substituent at the N-1 position of the indolium salt. For instance, attaching a long alkyl chain can enhance interactions with nonpolar aliphatic VOCs, while incorporating another aromatic group can favor interactions with aromatic VOCs.
A typical experimental setup for observing vapochromism involves depositing a thin film of the fluorinated indolium salt onto a solid substrate. This film is then exposed to a controlled stream of a specific VOC, and the change in its UV-Vis absorption spectrum is monitored in real-time. The magnitude and direction of the spectral shift, as well as the response and recovery times, are key parameters for evaluating the performance of the vapochromic material.
| Indolium Salt Derivative | Volatile Organic Compound (VOC) | Observed Color Change | Wavelength Shift (Δλmax) |
| N-Methyl-4,5,6,7-tetrafluoro-3-methyl-1H-indolium Iodide | Ethanol | Colorless to Yellow | +25 nm |
| N-Phenyl-4,5,6,7-tetrafluoro-3-methyl-1H-indolium Triflate | Toluene | Pale Yellow to Deep Orange | +40 nm |
| N-Butyl-4,5,6,7-tetrafluoro-3-methyl-1H-indolium Hexafluorophosphate | Acetone | Colorless to Light Pink | +15 nm |
Note: The data in this table is representative and based on typical responses observed for analogous fluorinated sensor dyes.
The development of these vapochromic systems holds significant promise for applications in chemical sensing, environmental monitoring, and food quality control, where the rapid and selective detection of specific volatile compounds is crucial.
Integration into Fluorinated Networks and Polymers
The incorporation of this compound into polymeric structures opens up new avenues for the creation of advanced materials with unique thermal, chemical, and electronic properties. The high fluorine content of this monomer can impart desirable characteristics such as hydrophobicity, thermal stability, and resistance to chemical degradation to the resulting polymers.
The polymerization of fluorinated indole derivatives can be achieved through several synthetic strategies. One approach involves the functionalization of the indole nitrogen (N-1 position) with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. This functionalized monomer can then undergo free-radical or controlled radical polymerization to yield a linear polymer with pendant fluorinated indole units.
Alternatively, the indole ring itself can participate in polymerization reactions. For example, oxidative polymerization can lead to the formation of conjugated polyindoles. The presence of the electron-withdrawing fluorine atoms can influence the polymerization process and the electronic properties of the resulting conjugated polymer.
Cross-linking of polymers containing this compound units can lead to the formation of robust, three-dimensional networks. These networks can exhibit enhanced mechanical strength and solvent resistance. Cross-linking can be achieved by introducing di- or multifunctional comonomers during the polymerization process or by post-polymerization modification reactions.
The properties of these fluorinated indole-containing polymers and networks are highly dependent on the polymer architecture and the comonomers used. For instance, copolymerization with flexible, non-fluorinated monomers can be used to tune the mechanical properties and processability of the final material.
| Polymer System | Monomer(s) | Polymerization Method | Key Properties |
| Homopolymer | N-Vinyl-4,5,6,7-tetrafluoro-3-methyl-1H-indole | Free Radical Polymerization | High thermal stability, low surface energy |
| Copolymer | This compound, Methyl Acrylate | Controlled Radical Polymerization | Tunable hydrophobicity, improved film-forming properties |
| Cross-linked Network | N-Acryloyl-4,5,6,7-tetrafluoro-3-methyl-1H-indole, Ethylene Glycol Dimethacrylate | UV-initiated Polymerization | High solvent resistance, enhanced mechanical integrity |
Note: This table presents hypothetical polymer systems to illustrate the potential for integrating the target compound into polymeric structures.
The integration of this compound into fluorinated networks and polymers is a promising area of research with potential applications in various fields. These materials could be utilized as:
Low-k Dielectric Materials: For use in microelectronics due to the low polarizability of the C-F bond.
Hydrophobic and Oleophobic Coatings: For creating self-cleaning and anti-fouling surfaces.
Gas Separation Membranes: The fluorine content can enhance the solubility and diffusivity of certain gases.
Luminescent Materials: The indole moiety can serve as a building block for fluorescent polymers for use in organic light-emitting diodes (OLEDs) and sensors.
Further research into the synthesis and characterization of these novel fluorinated indole-based polymers is expected to unlock their full potential in materials science.
Q & A
Q. What synthetic methodologies are foundational for preparing 4,5,6,7-tetrafluoroindole derivatives, and how can they be adapted for 3-methyl substitution?
The synthesis of 4,5,6,7-tetrafluoroindole typically begins with hexafluorobenzene, as described by Filler et al. (1973), via a five-step sequence involving nucleophilic aromatic substitution and cyclization . For 3-methyl substitution, alkylation strategies (e.g., Friedel-Crafts alkylation) or pre-functionalization of intermediates (e.g., introducing methyl groups during cyclization) may be employed. For example, CuI-catalyzed click chemistry (as in ) could facilitate post-synthetic modifications, such as adding triazole-linked methyl groups. Purification via column chromatography (70:30 ethyl acetate/hexane) and characterization by , , and NMR are critical for verifying regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing fluorinated indoles, and how should researchers interpret multi-nuclear NMR data?
Fluorinated indoles require NMR to confirm fluorine positions and assess electronic environments. For 4,5,6,7-tetrafluoro-3-methyl-1H-indole, NMR will show characteristic deshielding of protons near fluorine atoms (e.g., indole C-2 proton), while NMR reveals carbon-fluorine coupling (e.g., and ) . NMR chemical shifts typically range from -110 to -160 ppm for aromatic fluorines, depending on substitution patterns. High-resolution mass spectrometry (HRMS) and TLC (Rf values in specific solvent systems) further validate purity .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound due to steric hindrance or competing side reactions?
Steric hindrance at the 3-position can be mitigated by optimizing reaction conditions. For instance, using bulky directing groups during cyclization (e.g., Fischer indole synthesis) or employing transition-metal catalysts (e.g., Pd-mediated C–H activation) to enhance regioselectivity . highlights the importance of catalyst choice (e.g., I in acetonitrile at 40°C achieving 98% yield in similar reactions) and temperature control to suppress byproducts . Kinetic studies and computational modeling (DFT) can identify energy barriers for methyl group introduction .
Q. What crystallographic challenges arise when analyzing fluorinated indoles, and how can SHELX software improve refinement accuracy?
Fluorine’s high electron density can complicate X-ray diffraction data, causing artifacts in electron density maps. SHELXL ( ) is widely used for small-molecule refinement due to its robust handling of anomalous scattering and twinning. For this compound, refining fluorine positions requires careful parameterization of displacement parameters and validation via R-factor convergence (<5%). SHELXD/SHELXE may assist in resolving phase problems in low-resolution datasets .
Q. How should researchers resolve contradictions in reaction yields reported for fluorinated indole syntheses under varying catalytic systems?
Contradictions often stem from differences in solvent polarity, catalyst loading, or substrate accessibility. For example, demonstrates that I in acetonitrile outperforms FeCl or AlCl in yield (98% vs. 17%) due to superior electrophilic activation . Systematic optimization via Design of Experiments (DoE) or high-throughput screening can identify robust conditions. Reproducibility requires strict control of moisture/oxygen levels, especially in CuI-catalyzed reactions .
Methodological Considerations
- Synthesis Optimization : Prioritize step economy; adapt Filler’s hexafluorobenzene route () for early-stage methyl introduction to avoid late-stage functionalization challenges .
- Data Validation : Cross-reference NMR assignments with calculated chemical shifts (GIAO-DFT) to confirm fluorine positions .
- Crystallography : Use SHELX’s TWIN and HKLF5 commands to handle twinning or disordered fluorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
